[1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid
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Overview
Description
[1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid is a heterocyclic compound that contains a boronic acid functional group attached to a tetrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for [1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
[1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Scientific Research Applications
[1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the development of probes for biological imaging.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid depends on its specific applicationThis interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazole: A heterocyclic compound with a similar tetrazole ring structure.
Pyridine: A simple aromatic ring that is part of the structure of [1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid.
Boronic Acids: Compounds containing a boronic acid functional group.
Uniqueness
This compound is unique due to the combination of the tetrazole ring, pyridine ring, and boronic acid group in a single molecule.
Properties
IUPAC Name |
tetrazolo[1,5-a]pyridin-8-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BN4O2/c11-6(12)4-2-1-3-10-5(4)7-8-9-10/h1-3,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVPZTOQVJMPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN2C1=NN=N2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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